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molecular formula C7HClF4O B057456 2,3,4,6-Tetrafluorobenzoyl chloride CAS No. 123016-51-3

2,3,4,6-Tetrafluorobenzoyl chloride

Cat. No. B057456
M. Wt: 212.53 g/mol
InChI Key: UYKQDVFTGGRFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05164392

Procedure details

38.8 g of 2,3,4,6-tetrafluorobenzoic acid, a known compound, was treated with thionyl chloride to give 36 g of 2,3,4,6-tetrafluorobenzoyl chloride as an oil. b.p. 87°-89° C. (36 mmHg).
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[CH:8]=[C:7]([F:13])[C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:16])=O>>[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[CH:8]=[C:7]([F:13])[C:3]=1[C:4]([Cl:16])=[O:5]

Inputs

Step One
Name
Quantity
38.8 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC(=C1F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)Cl)C(=CC(=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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